2-(2-Bromo-5-methylphenyl)acetamide 2-(2-Bromo-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16821701
InChI: InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

2-(2-Bromo-5-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16821701

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-5-methylphenyl)acetamide -

Specification

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 2-(2-bromo-5-methylphenyl)acetamide
Standard InChI InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Standard InChI Key YBEGRAPRUUBPMG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)Br)CC(=O)N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

2-(2-Bromo-5-methylphenyl)acetamide belongs to the class of N-substituted acetamides, characterized by an acetamide group (NHCOCH3-\text{NHCOCH}_3) attached to a substituted aromatic ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:

  • Bromine at the 2-position of the phenyl ring.

  • Methyl group at the 5-position.

The structural formula is depicted below:

CH3CONHC6H3(Br)(CH3)\text{CH}_3\text{CONH}-\text{C}_6\text{H}_3(\text{Br})-(\text{CH}_3)

Key identifiers include:

  • CAS Registry Number: 126759-48-6 .

  • SMILES Notation: CC1=CC(=C(C=C1)Br)NC(=O)C .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC9H10BrNO\text{C}_9\text{H}_{10}\text{BrNO}
Molecular Weight228.09 g/mol
Purity>98%
Physical FormCrystalline solid

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(2-Bromo-5-methylphenyl)acetamide typically follows a two-step protocol involving bromination and acetamidation :

  • Bromination of 2-Amino-5-methylphenol:

    • The precursor 2-amino-5-methylphenol is brominated using elemental bromine (Br2\text{Br}_2) in acetic acid, yielding 2-bromo-5-methylaniline.

    • Reaction conditions: 0C0^\circ\text{C} to room temperature, 4–6 hours .

  • Acetamidation with Bromoacetyl Bromide:

    • 2-Bromo-5-methylaniline reacts with bromoacetyl bromide (BrCH2COBr\text{BrCH}_2\text{COBr}) in a basic aqueous medium (5% Na2CO3\text{Na}_2\text{CO}_3) .

    • Mechanism: Nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

    • Yield: 74–87% after recrystallization .

Table 2: Synthetic Reaction Parameters

ParameterValueSource
SolventWater/Na2CO3\text{Na}_2\text{CO}_3
TemperatureRoom temperature
Reaction Time1–2 hours
Key ByproductHBr (neutralized by base)

Industrial Production Considerations

Industrial-scale synthesis optimizes for cost and yield:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions.

  • Automated Purification Systems: Chromatography or crystallization for >99% purity.

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data from synthesized batches reveal:

  • Melting Point: 115.8°C .

  • logP (Octanol-Water Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity.

  • Solubility:

    • Water: <0.1 mg/mL (25°C).

    • Ethanol: 15–20 mg/mL.

Infrared (IR) Spectroscopy

  • C=O Stretch: 1634 cm1^{-1} (amide I band) .

  • N-H Stretch: 3280 cm1^{-1} (amide A band) .

  • Aromatic C-H Stretch: 3024 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1^1H-NMR (300 MHz, CD3_3OD):

    • δ 7.08–7.29 (m, aromatic H).

    • δ 3.77 (s, CH2_2 of acetamide).

    • δ 2.79 (s, CH3_3 of methyl group) .

Research Applications and Biological Screening

Role in Medicinal Chemistry

2-(2-Bromo-5-methylphenyl)acetamide serves as a scaffold for designing enzyme inhibitors and receptor modulators. Derivatives of similar bromoacetamides exhibit:

  • Antimicrobial Activity: Against Staphylococcus aureus (MIC: 8–16 μg/mL) .

  • Anticancer Potential: Moderate cytotoxicity in HepG2 liver cancer cells .

Material Science Applications

  • Ligand in Coordination Chemistry: Forms complexes with transition metals (e.g., Pd, Cu) for catalytic applications.

  • Polymer Modification: Incorporation into copolymers to enhance thermal stability.

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